molecular formula C19H17ClN6O2S B11215944 4-(2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide

4-(2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide

Cat. No.: B11215944
M. Wt: 428.9 g/mol
InChI Key: VZLTUUMLBFGJCQ-UHFFFAOYSA-N
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Description

4-(2-{[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a sulfonamide moiety in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

The synthesis of 4-(2-{[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrazolopyrimidine core.

    Attachment of the sulfonamide group: The final step involves the reaction of the intermediate with a sulfonamide reagent under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(2-{[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its structural features, it is being explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

4-(2-{[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE can be compared with other pyrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C19H17ClN6O2S

Molecular Weight

428.9 g/mol

IUPAC Name

4-[2-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H17ClN6O2S/c20-14-2-1-3-15(10-14)26-19-17(11-25-26)18(23-12-24-19)22-9-8-13-4-6-16(7-5-13)29(21,27)28/h1-7,10-12H,8-9H2,(H2,21,27,28)(H,22,23,24)

InChI Key

VZLTUUMLBFGJCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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